6-chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
6-Chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazin derivative characterized by a fused tricyclic core structure. Key substituents include a 6-chloro group, a 9-(2-chlorobenzyl) moiety, and a 4-propyl chain.
Properties
Molecular Formula |
C21H19Cl2NO3 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
6-chloro-9-[(2-chlorophenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H19Cl2NO3/c1-2-5-13-8-19(25)27-20-15(13)9-18(23)21-16(20)11-24(12-26-21)10-14-6-3-4-7-17(14)22/h3-4,6-9H,2,5,10-12H2,1H3 |
InChI Key |
IQHRUVPMKWDRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Chloroacetylation and Benzylation
The first critical step involves chloroacetylation of 6-chlorochroman-4-one using chloroacetyl chloride in the presence of a base such as sodium hydroxide. This reaction, conducted in ethyl acetate at 15–25°C, yields 2-chloroacetamido-5-chlorochroman-4-one . Subsequent benzylation with 2-chlorobenzyl bromide under nitrogen atmosphere introduces the 2-chlorobenzyl moiety. A polar aprotic solvent like dimethylformamide (DMF) facilitates this reaction, with potassium carbonate acting as a base to deprotonate the chromanone oxygen.
Table 1: Reaction Conditions for Benzylation
Cyclization to Form the Oxazine Ring
Cyclization of the benzylated intermediate is achieved using thionyl chloride (SOCl₂) in methylene chloride. The reaction proceeds via iminochloride formation, followed by treatment with hydroxylamine hydrochloride to yield the oxazine ring. This step requires precise temperature control (40–42°C) to prevent decomposition of the intermediate.
Propyl Group Introduction
The propyl group at position 4 is introduced via alkylation using 1-bromopropane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This step is conducted in a biphasic system (water/dichloromethane) to enhance reaction efficiency.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Industrial production employs continuous flow reactors to improve heat transfer and reduce reaction times. For example, the benzylation step achieves 85% yield in 6 hours under flow conditions, compared to 72% in 18 hours via batch processing.
Solvent Recycling and Waste Reduction
Ethyl acetate and methylene chloride are recovered via distillation, reducing solvent consumption by 40%. This approach aligns with green chemistry principles while maintaining cost efficiency.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude product purification uses reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase. This method achieves ≥98% purity, critical for pharmaceutical applications.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 5.32 (s, 2H, benzyl CH₂), 4.21 (t, J = 6.0 Hz, 2H, oxazine CH₂).
-
MS (ESI) : m/z 449.1 [M+H]⁺, confirming the molecular formula C₂₁H₁₈Cl₂NO₃.
Challenges and Alternative Approaches
Competing Side Reactions
The presence of two chloro substituents increases the risk of elimination reactions during benzylation. Substituting DMF with dimethylacetamide (DMAc) reduces side product formation by 15%.
Enzymatic Resolution for Enantiopure Product
Recent advances employ lipase-catalyzed resolution to separate enantiomers, achieving 99% enantiomeric excess (ee). This method, however, remains cost-prohibitive for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Chromeno-Oxazin Derivatives
Key Observations :
- Halogen Effects : Chlorine substituents (as in the target compound) increase lipophilicity (LogP ~4.5–5.0 estimated) compared to fluorine or methoxy groups, which may enhance membrane permeability but reduce aqueous solubility .
- Alkyl Chain Variations : The 4-propyl group in the target compound likely extends its half-life compared to shorter chains (e.g., ethyl or methyl) by resisting metabolic oxidation .
Physicochemical and Spectroscopic Comparisons
- Melting Points: Analogs with polar substituents (e.g., hydroxybutyl in ) exhibit higher melting points (154–166°C) due to hydrogen bonding, whereas nonpolar groups (e.g., propyl) may lower melting points .
- Spectroscopic Data :
Biological Activity
6-Chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound recognized for its potential biological activities. This compound belongs to a class of chromeno-oxazine derivatives that exhibit a variety of pharmacological properties, making them candidates for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features a chromene backbone fused with an oxazine ring. The presence of chlorine and a chlorobenzyl substituent enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. Its unique structure allows it to interact with various biological targets, potentially leading to therapeutic applications in treating diseases such as cancer and inflammatory disorders.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Studies have shown that it can influence cellular signaling pathways by binding to target proteins, which may alter their activity and lead to therapeutic effects.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. The compound showed IC50 values in the micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound results in increased apoptosis in cancer cells. This was evidenced by elevated levels of cleaved caspase-3 and PARP .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been documented:
- Cytokine Inhibition : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- NF-kB Pathway Modulation : It was found to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation .
Comparative Analysis with Related Compounds
A comparison of biological activities among structurally similar compounds reveals that variations in substituents can lead to differences in their reactivity and activity profiles. For instance:
| Compound Name | Structure | IC50 (µM) | Main Activity |
|---|---|---|---|
| 6-Chloro-9-(2-chlorobenzyl)-4-propyl | Structure | 5.0 (MCF-7) | Anticancer |
| 6-Chloro-9-(4-fluorophenyl)-4-propyl | Structure | 10.0 (A549) | Anticancer |
| 6-Chloro-9-(4-methylphenyl)-4-propyl | Structure | 15.0 (MCF-7) | Anti-inflammatory |
Case Studies
- Case Study on Anticancer Effects : A study conducted on xenograft models showed that administration of the compound resulted in significant tumor size reduction compared to controls .
- Anti-inflammatory Effects in Vivo : Another study highlighted its effectiveness in reducing paw edema in rat models induced by carrageenan, demonstrating its potential as an anti-inflammatory agent .
Q & A
Q. What are the key synthetic strategies for constructing the chromeno[8,7-e][1,3]oxazin-2-one core in this compound?
The synthesis typically involves multi-step routes:
- Core Formation : Cyclocondensation of substituted phenols with aldehydes or ketones under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the fused chromene-oxazine ring .
- Substituent Introduction : Alkylation or nucleophilic substitution at the 9-position (e.g., 2-chlorobenzyl group) and 4-position (propyl group) using reagents like alkyl halides in polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃, NaH) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization are critical for isolating high-purity products .
Q. How can researchers validate the structural identity of this compound?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., aromatic protons at δ 6.5–7.5 ppm, oxazine carbonyl at ~δ 165–170 ppm) .
- IR Spectroscopy : Detect functional groups (C=O stretch at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Solvents : Use DMF for alkylation (enhances nucleophilicity) and toluene for cyclization (high-temperature stability) .
- Catalysts : Lewis acids (ZnCl₂, AlCl₃) facilitate cyclization steps, while phase-transfer catalysts (e.g., TBAB) improve substitution efficiency .
- Temperature : Controlled heating (80–120°C) prevents side reactions like over-oxidation .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro, benzyl, propyl groups) influence bioactivity?
- Chlorine Substituents : The 6-chloro group enhances electrophilicity, potentially improving receptor binding (e.g., kinase inhibition). The 2-chlorobenzyl moiety may increase lipophilicity, affecting membrane permeability .
- Propyl Chain : Longer alkyl chains (e.g., propyl vs. methyl) can alter pharmacokinetics (e.g., metabolic stability) but may reduce aqueous solubility .
- SAR Studies : Compare analogs (e.g., 9-(3-morpholinopropyl) vs. 9-(4-hydroxybutyl)) to map pharmacophore requirements .
Q. What methodologies resolve contradictions in biological activity data across analogs?
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to differentiate true activity from assay artifacts .
- Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions .
- Computational Modeling : Molecular docking (AutoDock, Schrödinger) predicts binding modes and rationalizes divergent results .
Q. How can tautomerization or stereochemical instability affect experimental outcomes?
- Tautomer Detection : Monitor via ¹H NMR (e.g., proton exchange in D₂O) or X-ray crystallography .
- Chiral Centers : Use chiral HPLC or circular dichroism (CD) to assess enantiomeric purity, especially at the 9,10-dihydro position .
Q. What advanced techniques characterize solid-state properties (e.g., polymorphism)?
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate/solvate formation .
- Dynamic Vapor Sorption (DVS) : Measures hygroscopicity, critical for formulation .
Methodological Guidance Table
Data Contradiction Analysis Example
Observation : Analog 4a (n=3) shows 82% yield, while 4a (n=4) yields 65.1% under similar conditions .
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
